molecular formula C21H18O2 B1286749 3-Acetyl-4'-(benzyloxy)biphenyl CAS No. 893736-80-6

3-Acetyl-4'-(benzyloxy)biphenyl

Cat. No.: B1286749
CAS No.: 893736-80-6
M. Wt: 302.4 g/mol
InChI Key: PDFIPVXUJAXRLQ-UHFFFAOYSA-N
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Description

3-Acetyl-4'-(benzyloxy)biphenyl (CAS: 893736-80-6) is a biphenyl derivative featuring an acetyl group at the 3-position and a benzyloxy substituent at the 4'-position of the biphenyl scaffold. This compound, cataloged as LD-0041 in commercial databases, is synthesized with 98% purity and is notable for its structural role in medicinal chemistry and materials science . However, commercial availability of this compound has been discontinued in certain quantities, suggesting challenges in synthesis or niche demand .

Properties

IUPAC Name

1-[3-(4-phenylmethoxyphenyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18O2/c1-16(22)19-8-5-9-20(14-19)18-10-12-21(13-11-18)23-15-17-6-3-2-4-7-17/h2-14H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDFIPVXUJAXRLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, making this method suitable for the synthesis of various biphenyl derivatives .

Industrial Production Methods

Industrial production of 1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ethanone group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The benzyloxy group can undergo nucleophilic substitution reactions to form different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.

Major Products

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols and other reduced derivatives.

    Substitution: Substituted biphenyl derivatives with various functional groups.

Scientific Research Applications

1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific context and target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Acetyl-Benzyloxy Biphenyls

The positional arrangement of substituents on the biphenyl framework significantly impacts physicochemical properties. Key analogs include:

Compound ID Substituent Positions CAS Number Purity Molecular Formula (Inferred) Key Differences
3-Acetyl-4'-(benzyloxy)biphenyl (LD-0041) Acetyl: 3; Benzyloxy: 4' 893736-80-6 98% C21H18O2 Reference compound
2-Acetyl-4'-(benzyloxy)biphenyl (LD-0070) Acetyl: 2; Benzyloxy: 4' 893739-65-6 98% C21H18O2 Acetyl at 2-position alters electronic distribution
3-Acetyl-3'-benzyloxybiphenyl (LD-0335) Acetyl: 3; Benzyloxy: 3' 893736-77-1 98% C21H18O2 Benzyloxy at 3' reduces steric hindrance compared to 4'
2-Acetyl-3'-(benzyloxy)biphenyl (LD-0071) Acetyl: 2; Benzyloxy: 3' 893739-69-0 98% C21H18O2 Both substituents in ortho positions may hinder rotational freedom

Key Observations :

  • Steric Considerations : The 4'-benzyloxy group in LD-0041 minimizes steric clashes compared to 3'-substituted analogs like LD-0335, which may exhibit lower solubility due to closer proximity of bulky groups .

Functional Group Variants in Biphenyl Derivatives

Carboxylic Acid Derivatives

3'-(Benzyloxy)-2-fluoro-[1,1'-biphenyl]-4-carboxylic acid (CAS: Not provided) replaces the acetyl group with a carboxylic acid at the 4-position and introduces a fluorine atom. This compound has a molar mass of 322.33 g/mol (C20H15FO3) and requires storage at 2–8°C due to sensitivity, contrasting with the acetyl derivative’s stability at room temperature . The carboxylic acid group increases polarity, making it more suitable for aqueous-phase reactions compared to LD-0041.

Amine Derivatives

4'-(Benzyloxy)-[1,1'-biphenyl]-4-amine (CAS: 400748-40-5) features an amine group at the 4-position. The amine’s nucleophilicity enhances reactivity in coupling reactions, whereas the acetyl group in LD-0041 renders it less reactive but more stable under acidic conditions .

Research and Application Insights

  • Medicinal Chemistry : Acetyl-benzyloxy biphenyls are explored as intermediates in C-terminal Hsp90 inhibitors (). The 3-acetyl configuration in LD-0041 may optimize binding affinity compared to 2-acetyl analogs .
  • Materials Science : The benzyloxy group’s lipophilicity aids in designing liquid crystals or OLED materials, where substituent positioning affects phase behavior .

Biological Activity

3-Acetyl-4'-(benzyloxy)biphenyl, with the chemical formula C21_{21}H18_{18}O2_2 and CAS number 893736-80-6, is a biphenyl derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a benzyloxy group attached to one phenyl ring and an acetyl group on the adjacent ring, which may influence its interaction with biological targets.

The compound can be synthesized through various methods, including the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between aryl halides and aryl boronic acids. This method is favored for its mild reaction conditions, allowing for the synthesis of diverse biphenyl derivatives.

Biological Activity

Research into the biological activity of this compound indicates several potential pharmacological effects:

  • Antinociceptive Effects : Similar biphenyl derivatives have shown significant antinociceptive properties, suggesting that this compound may also exhibit pain-relieving effects through modulation of cannabinoid receptors .
  • Inhibition of Fatty Acid Amide Hydrolase (FAAH) : Studies on related compounds have demonstrated that biphenyl derivatives can act as FAAH inhibitors, enhancing the signaling of endocannabinoids like anandamide. This mechanism may provide therapeutic benefits in pain management and inflammation .

The biological effects of this compound are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The acetyl and benzyloxy groups may enhance binding affinity or selectivity towards these targets, although detailed mechanistic studies are still needed to elucidate these pathways fully.

Comparative Analysis

To contextualize the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructureBiological Activity
1-[4’-(Benzyloxy)[1,1’-biphenyl]-3-yl]ethanoneStructureFAAH inhibitor, potential analgesic
1-[4’-(Benzyloxy)[1,1’-biphenyl]-4-yl]ethanoneStructureSimilar pharmacological profile
URB937StructurePotent FAAH inhibitor with antinociceptive effects

Case Studies

  • FAAH Inhibition Study : A study investigating the structure-activity relationship (SAR) of FAAH inhibitors highlighted that modifications on biphenyl structures can significantly affect their potency. The most effective compounds exhibited low ED50_{50} values for peripheral tissues while limiting central nervous system penetration .
  • Analgesic Properties : In vivo studies demonstrated that certain biphenyl derivatives could provide substantial pain relief in animal models without significant side effects associated with central nervous system activity. This positions them as promising candidates for further development in pain management therapies .

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